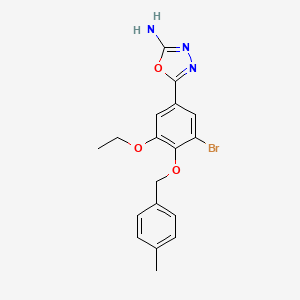

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Description

The compound 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 338956-70-0) is a 1,3,4-oxadiazole derivative characterized by a phenyl ring substituted with bromo (3-position), ethoxy (5-position), and 4-methylbenzyloxy (4-position) groups. Its molecular formula is C₁₇H₁₆BrN₃O₃ (molecular weight: 398.24 g/mol). The structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (ethoxy, benzyloxy) groups, which influence its physicochemical and biological properties .

Properties

Molecular Formula |

C18H18BrN3O3 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

5-[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C18H18BrN3O3/c1-3-23-15-9-13(17-21-22-18(20)25-17)8-14(19)16(15)24-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,20,22) |

InChI Key |

WDMYSDDGAIIUNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps One common route starts with the preparation of 3-bromo-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid This intermediate is then subjected to cyclization reactions to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and amine groups.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

Cyclization Reactions: Cyclization can be facilitated by the use of dehydrating agents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted oxadiazoles.

Scientific Research Applications

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Substitutional Comparisons

Substituent Position and Type

5-Aryl-1,3,4-oxadiazol-2-amines with Para-Substituted Phenyl Groups

- Compounds such as 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) () feature a bromo group at the para position of the phenyl ring. In contrast, the target compound has bromo at the meta (3rd) position, which alters steric and electronic interactions. Para-substituted bromo compounds often exhibit higher symmetry and distinct binding affinities compared to meta-substituted analogs .

- N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) () demonstrates that para-bromo substitution enhances anticancer activity, suggesting that meta-bromo in the target compound may offer different selectivity profiles .

The target compound lacks this fused heterocycle but compensates with ethoxy and benzyloxy groups, which enhance lipophilicity and solubility .

Functional Group Analysis

- Ethoxy and Benzyloxy Groups: The ethoxy (5-position) and 4-methylbenzyloxy (4-position) groups in the target compound contribute to its lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Similar compounds like 5-(4-(Dimethylamino)phenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3f) () have polar dimethylamino groups, reducing logP and altering pharmacokinetics .

- Bromo Group : The electron-withdrawing bromo group in the target compound may stabilize the oxadiazole ring and enhance electrophilic reactivity, a feature shared with 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) () .

Anticancer Potential

- Target Compound : While direct data is unavailable, structurally related 4a () shows significant growth inhibition (GP ≤50% at 10 µM) against cancer cell lines. The meta-bromo substitution in the target compound may disrupt DNA intercalation or kinase binding compared to para-substituted analogs .

Antimicrobial Activity

- N-Phenyl-5-(4-(5-phenylamino-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (): Exhibits moderate activity against Bacillus cereus and Aspergillus flavus. The target compound’s bromo and benzyloxy groups may enhance broad-spectrum activity due to increased membrane disruption .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Compliance |

|---|---|---|---|---|---|

| Target Compound | 398.24 | ~3.5 | 2 | 6 | Yes (MW <500) |

| 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) | 395.29 | ~5.2 | 1 | 4 | No (logP >5) |

| N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) | 436.24 | ~3.8 | 1 | 7 | Yes |

*Estimated using fragment-based methods.

- The target compound’s logP (~3.5) balances solubility and permeability, making it more drug-like than highly lipophilic derivatives like 3i (logP ~5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.